molecular formula C10H10F2O3 B8424490 2-(2,4-Difluorophenyl)ethoxyacetic acid CAS No. 81228-10-6

2-(2,4-Difluorophenyl)ethoxyacetic acid

Cat. No. B8424490
CAS RN: 81228-10-6
M. Wt: 216.18 g/mol
InChI Key: ZJQHVDQTMYIWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04649160

Procedure details

3.63 g of 2,4-difluorophenethyl alcohol were reacted with 2.17 g of chloroacetic acid in a manner analogous to that described in Example 1(a), except that the reaction mixture was heated at 120° C. for 1 hour, to give 2.7 g (54%) of 2-(2,4-difluorophenyl)ethoxyacetic acid in the form of an oil which was homogeneous according to chromatography.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][OH:6].Cl[CH2:13][C:14]([OH:16])=[O:15]>>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][O:6][CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
FC1=C(CCO)C=CC(=C1)F
Name
Quantity
2.17 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.